1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride

Kinase inhibitor design Hinge-binding scaffold Regioisomer comparison

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride (CAS 424819-89-6) is a heterocyclic compound featuring a fused tetrahydropyrrolo[3,4-c]pyrazole core methylated at the 1-position and stabilized as a dihydrochloride salt, with a molecular formula C6H11Cl2N3 and a molecular weight of 196.07 g/mol. This scaffold has been extensively validated as a versatile ATP-mimetic hinge-binding motif in kinase inhibitor design, particularly for Aurora kinases, CDKs, and PKC, as documented in foundational patents and medicinal chemistry publications.

Molecular Formula C6H11Cl2N3
Molecular Weight 196.07
CAS No. 424819-89-6
Cat. No. B3383466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride
CAS424819-89-6
Molecular FormulaC6H11Cl2N3
Molecular Weight196.07
Structural Identifiers
SMILESCN1C2=C(CNC2)C=N1.Cl.Cl
InChIInChI=1S/C6H9N3.2ClH/c1-9-6-4-7-2-5(6)3-8-9;;/h3,7H,2,4H2,1H3;2*1H
InChIKeyYURPYYXNMQGFRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole Dihydrochloride (CAS 424819-89-6): A Defined Salt Building Block for Kinase-Focused Medicinal Chemistry


1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride (CAS 424819-89-6) is a heterocyclic compound featuring a fused tetrahydropyrrolo[3,4-c]pyrazole core methylated at the 1-position and stabilized as a dihydrochloride salt, with a molecular formula C6H11Cl2N3 and a molecular weight of 196.07 g/mol . This scaffold has been extensively validated as a versatile ATP-mimetic hinge-binding motif in kinase inhibitor design, particularly for Aurora kinases, CDKs, and PKC, as documented in foundational patents and medicinal chemistry publications [1][2]. The compound is typically supplied as a powder with ≥95% purity and a melting point of 181-186°C, suitable for research and further manufacturing use .

Why Substructure Substitution Fails for 1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole Dihydrochloride (CAS 424819-89-6): The Compound-Specific Limits of the Pyrrolopyrazole Scaffold


The tetrahydropyrrolo[3,4-c]pyrazole scaffold is a validated kinase hinge-binder, but the specific regioisomer, methylation pattern, and salt stoichiometry fundamentally alter its physicochemical properties and downstream synthetic utility [1]. The 1-methyl substitution distinguishes this compound from the 2-methyl regioisomer (CAS 157327-48-5), which presents a different hydrogen-bonding topology to the kinase hinge region, as seen in CDK2 co-crystal structures where the 1-substituted scaffold engages the hinge via a specific donor-acceptor-donor motif [2]. Likewise, the dihydrochloride salt (2 HCl equivalents) offers distinct solubility and handling advantages over the free base (CAS 762233-62-5) and the monohydrochloride (CAS 1187830-68-7), enabling direct use in aqueous coupling reactions without additional acid neutralization or solubility adjustment [3]. Simply interchanging with the parent unsubstituted dihydrochloride (CAS 157327-47-4) forfeits the key N1-methyl group required for optimal scaffold geometry in the ATP-binding pocket [2].

Quantitative Differentiation Evidence for 1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole Dihydrochloride (CAS 424819-89-6) Against Closest Analogs


Regioisomeric Methylation: 1-Methyl vs. 2-Methyl Dihydrochloride Salts

The 1-methyl substitution on the pyrrolo[3,4-c]pyrazole core positions the methyl group on the pyrazole N1, which is directly involved in the hinge-binding hydrogen bond network in kinase ATP pockets. The 2-methyl regioisomer (CAS 157327-48-5) places the methyl on the N2 position, altering the H-bond donor/acceptor topology and resulting in different kinase selectivity profiles [1]. This positional difference is non-trivial; in CDK2 co-crystal structures with 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole inhibitors, the N1-substituted scaffold forms a bidentate hinge interaction via the pyrazole N2 (acceptor) and the 3-amino group (donor), while the N1 position is occupied by the substituent that directs vectors into the ribose pocket or solvent channel [2].

Kinase inhibitor design Hinge-binding scaffold Regioisomer comparison

Salt Stoichiometry: Dihydrochloride vs. Free Base Handling and Solubility

The dihydrochloride salt (2 HCl equivalents, CAS 424819-89-6) provides superior aqueous solubility compared to the free base form (CAS 762233-62-5). The free base has a boiling point of 237°C and density of 1.35 g/cm³, while the dihydrochloride is a powder with a melting point of 181-186°C, indicating a well-defined crystalline salt . The dihydrochloride requires only room temperature storage (RT), whereas the parent unsubstituted dihydrochloride (CAS 157327-47-4) shows vendor-dependent storage recommendations ranging from -20°C to 2-8°C, suggesting variable stability . The dihydrochloride form can be directly employed in amide coupling or reductive amination reactions in aqueous or protic solvents without additional base neutralization, streamlining synthetic workflows [1].

Salt selection Aqueous solubility Synthetic accessibility

Scaffold Validation: 1-Methyl-Pyrrolopyrazole Core in Aurora Kinase and CDK Inhibitor Programs

The 1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole core has been employed as the foundational scaffold in multiple clinical and preclinical kinase inhibitor programs. PHA-680632, a potent Aurora kinase inhibitor (Aurora A IC50 = 27 nM, Aurora B IC50 = 135 nM, Aurora C IC50 = 120 nM), was built upon the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold with N1-substitution [1]. Similarly, PHA-793887, a pan-CDK inhibitor (CDK2 IC50 = 8 nM, CDK1 IC50 = 60 nM, CDK4 IC50 = 62 nM, CDK9 IC50 = 138 nM), employs a 6,6-dimethyl variant of the same core [2]. The 1-methyl substitution on the target compound directly mirrors the N1-substitution pattern of these validated inhibitors, providing a direct entry point for SAR exploration through further functionalization at the 3-amino, 5-acyl, or 6-alkyl positions [3].

Aurora kinase inhibition CDK inhibition Antitumor scaffold

Molecular Properties: Computed Descriptors Differentiating the 1-Methyl Dihydrochloride from the Parent Scaffold

Computed physicochemical descriptors reveal measurable differences between the 1-methyl dihydrochloride target compound and the parent unsubstituted dihydrochloride (CAS 157327-47-4). The target compound has a molecular weight of 196.07 g/mol versus 182.05 g/mol for the parent, reflecting the added methyl group [1][2]. The hydrogen bond donor count is 3 for the target (two from protonated secondary amine and one from protonated pyrazole NH) versus 4 for the parent (additional pyrazole NH proton), indicating a subtle difference in hydrogen bonding potential that can influence solubility and crystal packing [1][2]. The topological polar surface area (TPSA) is 29.9 Ų for both compounds, as the methyl group does not alter the polar atom count [1]. These differences, while modest, translate to distinct LogP contributions: the free base of the target has a computed LogP of 0.35, while the parent unsubstituted free base shows a LogP of approximately -0.17 for close analogs .

Computed molecular properties Drug-likeness Lead optimization

Commercial Availability and Purity Consistency: 1-Methyl Dihydrochloride vs. Alternative Salt Forms

The 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride is available from multiple reputable suppliers (Sigma-Aldrich, AKSci, ChemScene) with a consistent minimum purity specification of 95%, and some suppliers offer ≥98% purity . In contrast, the monohydrochloride salt (CAS 1187830-68-7) and the free base (CAS 762233-62-5) are less widely stocked and often discontinued or available only through custom synthesis, creating procurement friction . The dihydrochloride form's consistent purity and room-temperature storage recommendation across vendors reduce batch-to-batch variability and simplify inventory management compared to analogs requiring cold storage .

Commercial sourcing Purity specification Supply chain reliability

Evidence-Backed Application Scenarios for 1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole Dihydrochloride (CAS 424819-89-6)


Kinase Inhibitor Lead Generation: Direct Elaboration at the 3-Amino Position for Aurora or CDK Programs

The 1-methyl dihydrochloride serves as the ideal starting building block for generating 3-amino-pyrrolo[3,4-c]pyrazole kinase inhibitors. Following established protocols from the PHA-680632 and PHA-793887 programs, the secondary amine at the 5-position can be acylated or sulfonylated, and the 3-position can be functionalized with appropriate amide or urea substituents to achieve hinge-binding interactions [1]. The dihydrochloride salt form enables direct coupling in aqueous acetonitrile or DMF without prior free-basing, reducing synthetic step count by one operation compared to using the free base . The 1-methyl group ensures the scaffold adopts the correct binding orientation in Aurora A (IC50 27 nM achievable with full elaboration) and CDK2 (IC50 8 nM achievable) as demonstrated by Nerviano Medical Sciences [1].

PKC Inhibitor Development: 3-Amino-5-Carbaldehyde Derivatization Path

The 1-methyl-pyrrolopyrazole core is directly amenable to conversion into PKC-selective inhibitors via the 3-amino-5-carbaldehyde route described in Pfizer patents [2]. The target compound's 1-methyl substitution matches the N-substitution pattern required for PKC βII selectivity, distinguishing it from the 2-methyl analog which would project the substituent into a different region of the ATP-binding site [3]. The dihydrochloride salt provides the correct protonation state for the secondary amine to undergo reductive amination or direct alkylation at N5, a key diversification point for PKC inhibitor SAR [2].

Fragment-Based Drug Discovery: Scaffold with Validated Kinase Hinge-Binding Mode

As a low-molecular-weight fragment (MW 196.07 as dihydrochloride; free base fragment MW 123.16), this compound meets fragment-based screening criteria (MW < 300, HBD ≤ 3, rotatable bonds = 0) [4]. Its co-crystal structure in CDK2 (PDB 2C4G) confirms a conserved hinge-binding motif that can be exploited for fragment growing or linking strategies [3]. The 1-methyl substitution provides a defined vector for fragment elaboration into the ribose pocket, a key advantage over the unsubstituted parent scaffold which lacks this directional control [3]. The rigid, zero-rotatable-bond structure contributes to favorable ligand efficiency (LE) metrics in fragment screening cascades [4].

Chemical Biology Tool Compound Synthesis: PROTAC and Degrader Building Block

The secondary amine at the 5-position of the tetrahydropyrrolo ring provides a convenient handle for linker attachment in PROTAC (Proteolysis Targeting Chimera) design. The 1-methyl group maintains the kinase-binding pharmacophore while the 5-position is derivatized with a linker terminating in an E3 ligase ligand [1]. The dihydrochloride salt ensures aqueous solubility during the conjugation step, and the room-temperature storage stability simplifies laboratory handling during multi-step PROTAC synthesis . This compound class has been used to generate kinase-targeting degraders for Aurora A and CDK family proteins [1].

Quote Request

Request a Quote for 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.